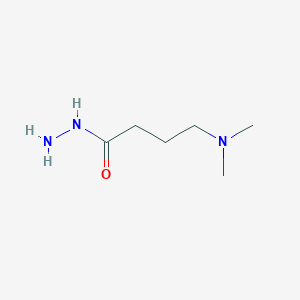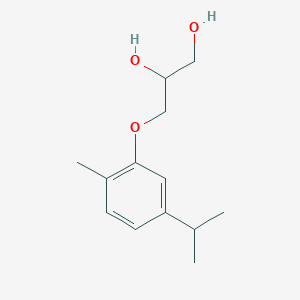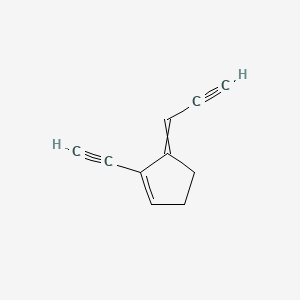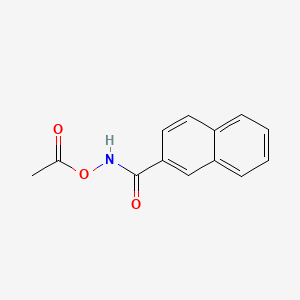
Hydroxylamine, O-acetyl-N-(2-naphthoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- is a chemical compound with the molecular formula C13-H11-N-O3 and a molecular weight of 229.25 g/mol This compound is known for its unique structure, which includes a hydroxylamine group, an acetyl group, and a naphthoyl group
Vorbereitungsmethoden
The synthesis of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- typically involves the reaction of hydroxylamine with acetic anhydride and 2-naphthoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.
Analyse Chemischer Reaktionen
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The acetyl and naphthoyl groups can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- involves its interaction with specific molecular targets and pathwaysThis process often involves the cleavage of the N-O bond, leading to the formation of reactive intermediates that can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- can be compared with other hydroxylamine derivatives such as:
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in stereo- and regioselective bond-formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Utilized in various aminating reactions. These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions. .
Eigenschaften
CAS-Nummer |
76749-37-6 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
(naphthalene-2-carbonylamino) acetate |
InChI |
InChI=1S/C13H11NO3/c1-9(15)17-14-13(16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,14,16) |
InChI-Schlüssel |
UDRJIRXNGIDROL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


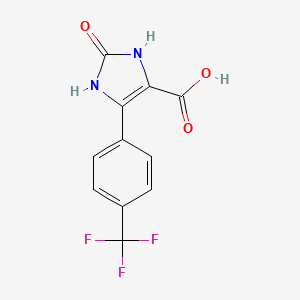
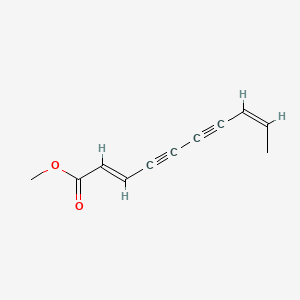
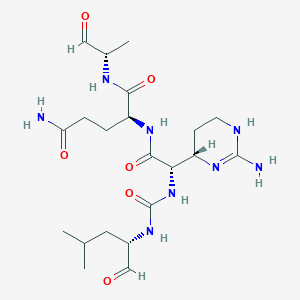
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
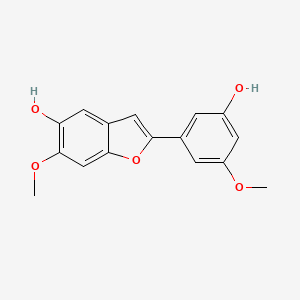
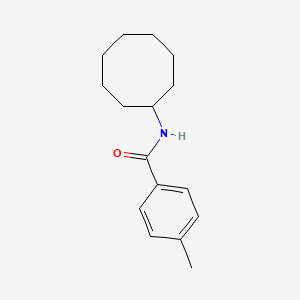
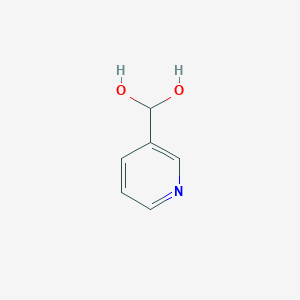
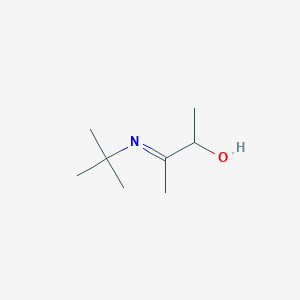
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

